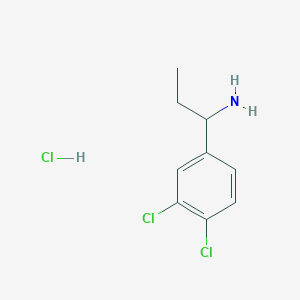![molecular formula C9H20ClN3O B6166134 N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride CAS No. 2680536-57-4](/img/no-structure.png)
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride, also known as NPPH, is an organic compound that has been used in a variety of scientific research applications. It is a white, odorless crystalline solid with a molecular weight of 185.6 g/mol. It is soluble in water and has a melting point of 135-140°C. NPPH has been used in a variety of applications in the laboratory, including as a substrate in biochemical assays, as a reagent in the synthesis of compounds, and as a catalyst in organic synthesis. Its unique properties make it an ideal tool for scientific research.
科学研究应用
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used in a variety of scientific research applications, including as a substrate in various biochemical assays, as a reagent in the synthesis of compounds, and as a catalyst in organic synthesis. It has also been used in the study of enzymatic reactions, as a substrate for the production of polymers, and as a reagent for the synthesis of peptides and proteins. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used in the study of signal transduction pathways and in the detection of bioactive compounds.
作用机制
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride acts as a substrate for a variety of enzymes, including proteases, phosphatases, and kinases. It is also a substrate for the enzyme acetylcholinesterase, which helps to break down the neurotransmitter acetylcholine. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride can act as a catalyst in various organic synthesis reactions, and it can be used as a reagent in the synthesis of peptides and proteins.
Biochemical and Physiological Effects
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on various biochemical pathways, as well as to study the effects of various hormones on the body. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has been used to study the effects of environmental pollutants on the body. It has also been used to study the effects of various compounds on the immune system.
实验室实验的优点和局限性
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, it is a relatively stable compound, and it is soluble in water. However, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has some drawbacks for use in laboratory experiments. It is not very soluble in organic solvents, and it is not very soluble in alcohols. Additionally, it is not very stable at high temperatures.
未来方向
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride has a variety of potential applications in the future. It could be used to study the effects of various compounds on the immune system, as well as to study the effects of environmental pollutants on the body. Additionally, it could be used in the study of signal transduction pathways and in the detection of bioactive compounds. Furthermore, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride could be used in the development of new drugs and in the study of enzymatic reactions. Finally, it could be used as a reagent in the synthesis of peptides and proteins.
合成方法
N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride can be synthesized using a variety of methods. The most common method is the condensation reaction of piperazine and acetic anhydride in the presence of pyridine. This reaction yields N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride in a yield of approximately 90%. It can also be produced through the reaction of piperazine and N-methylacetamide in the presence of sodium hydroxide. Additionally, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride can be synthesized from the reaction of piperazine and N-methylacetamide in the presence of sodium hydroxide.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride involves the reaction of 3-chloropropionyl chloride with piperazine followed by reaction with acetamide and hydrochloric acid.", "Starting Materials": [ "3-chloropropionyl chloride", "piperazine", "acetamide", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-chloropropionyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form N-(3-chloropropionyl)piperazine.", "Step 2: N-(3-chloropropionyl)piperazine is then reacted with acetamide in the presence of a base such as sodium hydride to form N-[3-(piperazin-1-yl)propyl]acetamide.", "Step 3: N-[3-(piperazin-1-yl)propyl]acetamide is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, N-[3-(piperazin-1-yl)propyl]acetamide hydrochloride." ] } | |
CAS 编号 |
2680536-57-4 |
分子式 |
C9H20ClN3O |
分子量 |
221.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B6166104.png)
